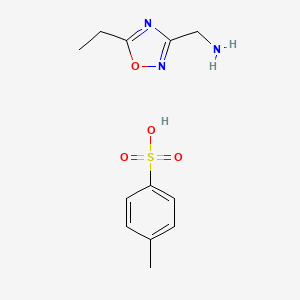

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13643257

Molecular Formula: C12H17N3O4S

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O4S |

|---|---|

| Molecular Weight | 299.35 g/mol |

| IUPAC Name | (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C7H8O3S.C5H9N3O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-5-7-4(3-6)8-9-5/h2-5H,1H3,(H,8,9,10);2-3,6H2,1H3 |

| Standard InChI Key | FEULWHSCPDSGIJ-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O |

| Canonical SMILES | CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core is a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 3 of the ring, a methanamine (–CH2NH2) group is attached, while position 5 is substituted with an ethyl (–CH2CH3) group. The structure is further stabilized by a 4-methylbenzenesulfonate anion, which forms a salt with the protonated amine group .

The SMILES notation (NCC1=NOC(CC)=N1.O=S(C2=CC=C(C=C2)C)(O)=O) confirms the connectivity:

-

Oxadiazole ring:

NCC1=NOC(CC)=N1 -

Tosylate group:

O=S(C2=CC=C(C=C2)C)(O)=O

Physicochemical Data

Key properties derived from experimental data include :

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₄S |

| Molecular Weight | 299.35 g/mol |

| CAS Registry | 2089650-08-6 |

| Storage Conditions | Not specified |

| Purity | Unavailable |

The absence of hazard statements (GHS pictograms, signal words) in available records suggests limited toxicological data .

Synthesis and Reactivity

Reactivity Profile

-

Oxadiazole Ring: Resistant to hydrolysis under mild conditions but may undergo electrophilic substitution at position 5.

-

Amine Group: Participates in nucleophilic reactions (e.g., acylation, alkylation).

-

Tosylate Group: Enhances solubility in polar solvents and stabilizes the cationic amine.

Future Research Directions

Critical knowledge gaps include:

-

Pharmacological Activity: Screening for antimicrobial, antiviral, or CNS activity.

-

Toxicological Profile: Acute and chronic toxicity studies.

-

Synthetic Optimization: Scalable routes for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume